molecular formula C17H17BrClN3O2 B14923323 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide

Cat. No.: B14923323
M. Wt: 410.7 g/mol
InChI Key: QPIIRWZBDBQVKF-KEBDBYFISA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines bromine, chlorine, and hydroxyl functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE typically involves the reaction of 5-bromosalicylaldehyde with 4-chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, amines, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE is unique due to its combination of bromine, chlorine, and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C17H17BrClN3O2

Molecular Weight

410.7 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-chloroanilino)butanamide

InChI

InChI=1S/C17H17BrClN3O2/c1-2-15(21-14-6-4-13(19)5-7-14)17(24)22-20-10-11-9-12(18)3-8-16(11)23/h3-10,15,21,23H,2H2,1H3,(H,22,24)/b20-10+

InChI Key

QPIIRWZBDBQVKF-KEBDBYFISA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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